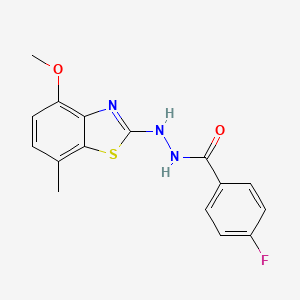

4-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Description

Properties

IUPAC Name |

4-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2S/c1-9-3-8-12(22-2)13-14(9)23-16(18-13)20-19-15(21)10-4-6-11(17)7-5-10/h3-8H,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCHNQBEAKTUTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves a multi-step process:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as methyl iodide and sodium methoxide.

Fluorination: The fluorine atom is introduced via nucleophilic substitution, often using reagents like potassium fluoride or cesium fluoride.

Hydrazide Formation: The final step involves the reaction of the benzothiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the benzohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the benzohydrazide moiety, converting it to the corresponding amine.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: 4-methoxy-7-methyl-1,3-benzothiazole-2-carboxylic acid.

Reduction: 4-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzylamine.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent due to its biological activities.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features

- Substituent Effects : The 4-methoxy-7-methyl group on the benzothiazole distinguishes it from compounds like 2-[2-(4-fluorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole (), which lacks the methoxy and methyl groups. These substituents likely enhance electron density, affecting reactivity and intermolecular interactions.

Physicochemical Properties

Spectral Data

- IR Spectroscopy : The target compound’s IR spectrum would show ν(NH) at ~3150–3319 cm⁻¹ (common in hydrazides; ) and ν(C=O) at ~1663–1682 cm⁻¹. The absence of ν(S-H) (~2500–2600 cm⁻¹) rules out thiol tautomers, similar to triazole-thiones ().

- NMR Spectroscopy : The 1H NMR of analogous compounds (e.g., ) reveals aromatic protons at δ 7.2–8.2 ppm and NH signals at δ ~9.4 ppm. The methyl (δ ~2.5 ppm) and methoxy (δ ~3.8 ppm) groups would appear as singlets.

Biological Activity

4-Fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic compound that belongs to the benzothiazole family, recognized for its diverse biological activities. This compound features a unique combination of functional groups, including a fluorine atom and a methoxy group, which enhance its pharmacological properties. The molecular formula is with a molecular weight of approximately 429.5 g/mol .

Structural Characteristics

The structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine and methoxy groups enhances binding affinity and specificity, potentially leading to inhibition of enzymatic activity or interference with cellular signaling pathways .

Anticancer Properties

Research indicates that compounds within the benzothiazole class exhibit significant anticancer activity. For instance, derivatives related to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known for their broad-spectrum antimicrobial effects, and preliminary studies suggest that this compound may act against both Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Activity Evaluation

A study conducted on the anticancer effects of benzothiazole derivatives reported that this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity .

Study 2: Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains. Results showed that it inhibited bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 429.5 g/mol |

| IC50 (Anticancer) | Low micromolar range |

| MIC (Antimicrobial) | Comparable to standard antibiotics |

Q & A

Q. What are the common synthetic routes for preparing 4-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide?

The synthesis typically involves coupling benzothiazole hydrazine derivatives with fluorinated benzoyl chlorides. For example:

- Condensation reactions : Reacting 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with hydrazine to form the hydrazine derivative, followed by coupling with 4-fluorobenzoyl chloride under reflux in ethanol or DMSO .

- Click chemistry : For structurally related benzothiazole derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to introduce functional groups, though solvent choice (DMF, water) and temperature (room temperature to 60°C) are critical for yield optimization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the presence of methoxy (-OCH), fluoro (-F), and benzothiazole moieties. For example, the methoxy proton appears as a singlet at ~3.8 ppm, while aromatic protons show splitting patterns consistent with substituent positions .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 372.0842 for CHFNOS) .

- IR spectroscopy : Stretching frequencies for C=O (~1650 cm) and N-H (~3200 cm^{-1) confirm the hydrazide linkage .

Q. How do structural features like fluorine and methoxy groups influence reactivity?

- The 4-fluoro group enhances electron-withdrawing effects, increasing electrophilicity at the benzoyl moiety and facilitating nucleophilic substitution.

- The 4-methoxy group on the benzothiazole ring stabilizes intermediates via resonance, improving reaction yields in condensation steps .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Substituent modifications : Introducing electron-donating groups (e.g., -OCH) on the benzothiazole ring improves solubility and target binding, as seen in analogous compounds with anticancer activity .

- Hydrazide linker optimization : Replacing the hydrazide with a thiosemicarbazide group (e.g., -NH-CS-NH) enhances metal chelation, relevant for antimicrobial applications .

Q. How should researchers address contradictions in reported reaction yields for similar compounds?

- Case study : A 2025 study achieved 85% yield using DMSO at 80°C , while a 2018 protocol reported 60% yield in ethanol at reflux . Contradictions arise from solvent polarity (DMSO stabilizes intermediates) and temperature effects on reaction kinetics.

- Resolution : Conduct controlled experiments varying solvents (DMSO vs. ethanol) and temperatures, monitoring intermediates via TLC or HPLC .

Q. What strategies optimize reaction conditions for scalable synthesis?

Q. How do thermodynamic properties like fluorescence and binding constants inform applications?

- Fluorescence studies : At pH 5 and 25°C, related hydrazides exhibit peak fluorescence intensity (λ = 340 nm, λ = 380 nm), useful for probing interactions with biological targets .

- Binding constants : Vanadium(V) complexes of analogous hydrazides show binding constants (K) of ~10 M, indicating strong interaction with insulin receptors .

Q. What role do metal complexes play in enhancing biological activity?

- Oxidovanadium(V) complexes : Coordination with vanadium enhances insulin-mimetic activity. For example, [VO(L)(phen)] (L = hydrazide ligand) showed 2.5-fold higher glucose uptake in adipocytes than free ligands .

- Synthesis : React the hydrazide with VO(acac) in methanol under nitrogen, followed by crystallization in DMF/water .

Q. How can computational modeling predict interactions with biological targets?

Q. What are the challenges in analyzing regioselectivity in substitution reactions?

- Case example : Fluorine’s ortho/para-directing effects complicate substitution patterns. In a 2025 study, nitration of the benzothiazole ring yielded 5-nitro derivatives (70%) over 7-nitro (30%) due to steric hindrance from the methyl group .

- Resolution : Use F NMR to track substituent positioning and LC-MS to identify minor products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.